BenchChemオンラインストアへようこそ!

N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This pyrimido[4,5-d]pyrimidine derivative features a distinct furan-2-ylmethyl side chain that provides hydrogen-bond acceptor capability absent in benzyl/phenyl analogs. Use it to probe substituent-driven binding mode differences in kinase ATP-binding pockets or allosteric sites, where minor amide modifications can shift target affinity and selectivity. Ideal for SAR campaigns targeting BTK, EGFR mutants, or antiviral assays against HCoV-229E.

Molecular Formula C14H13N5O2S
Molecular Weight 315.35
CAS No. 1286696-13-6
Cat. No. B2978522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
CAS1286696-13-6
Molecular FormulaC14H13N5O2S
Molecular Weight315.35
Structural Identifiers
SMILESCC1=NC=C2C(=N1)N=CN=C2SCC(=O)NCC3=CC=CO3
InChIInChI=1S/C14H13N5O2S/c1-9-15-6-11-13(19-9)17-8-18-14(11)22-7-12(20)16-5-10-3-2-4-21-10/h2-4,6,8H,5,7H2,1H3,(H,16,20)
InChIKeyAOSXRURUHKWULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide (CAS 1286696-13-6): Procurement-Relevant Baseline for a Pyrimidopyrimidine-Thioacetamide Research Candidate


N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide (CAS 1286696-13-6) is a synthetic small molecule belonging to the pyrimido[4,5-d]pyrimidine class, featuring a 7-methyl substitution on the bicyclic core and a furan-2-ylmethyl acetamide side chain linked via a thioether bridge [1]. The compound has a molecular formula of C₁₄H₁₃N₅O₂S, a molecular weight of 315.35 g/mol, a calculated XLogP3-AA of 1.3, a topological polar surface area of 119 Ų, and 5 rotatable bonds [1]. Pyrimido[4,5-d]pyrimidines as a scaffold class have demonstrated diversified pharmacological activities including tyrosine kinase inhibition, anticancer, antiviral, and anti-inflammatory effects [2]. The specific furan-2-ylmethyl substituent differentiates this compound from other 2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide analogs bearing phenyl, benzyl, or halogenated aryl groups, potentially conferring distinct hydrogen-bonding and π-stacking interaction profiles at target binding sites.

Why N-(Furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide Cannot Be Interchanged with Close Pyrimidopyrimidine Analogs Without Quantitative Risk


Within the 2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide series, even minor changes to the terminal amide substituent can produce substantial shifts in target affinity, selectivity, and cellular potency. Published structure-activity relationship (SAR) data on pyrimido[4,5-d]pyrimidine derivatives demonstrate that 4,7-disubstitution patterns directly modulate antiproliferative activity across cancer cell line panels and antiviral efficacy against human coronavirus 229E (HCoV-229E) [1]. The furan-2-ylmethyl group in the target compound introduces an oxygen-containing heteroaromatic ring with distinct electronic and steric properties compared to the phenyl, benzyl, 4-fluorobenzyl, or 4-bromophenyl substituents found in the most commercially available analogs (CAS 1251585-14-4, 1251590-66-3, 1251670-04-8). These structural differences are expected to alter hydrogen-bond acceptor capacity, π-cation interaction potential, and metabolic stability [2]. Consequently, substituting the furan-2-ylmethyl derivative with any of these analogs without experimental validation introduces significant risk of losing target engagement or acquiring off-target liabilities, undermining reproducibility in SAR campaigns and biological screening programs.

Quantitative Differentiation Evidence for N-(Furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide: Comparator-Based Procurement Decision Support


Structural Differentiation: Furan-2-ylmethyl vs. Benzyl and Phenyl Amide Substituents in 2-((7-Methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamides

The target compound incorporates a furan-2-ylmethyl group at the acetamide nitrogen, distinguishing it from the closest commercial analogs: N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide (CAS 1251590-66-3), N-(4-bromophenyl) analog (CAS 1251670-04-8), N-(4-fluorobenzyl) analog, and N-(4-acetylphenyl) analog (CAS 1251585-14-4). The furan ring contributes one additional hydrogen-bond acceptor (furan oxygen) and reduces lipophilicity (calculated XLogP3-AA of 1.3 for the target compound vs. an estimated ~2.0–2.5 for the benzyl analog based on fragment contributions) [1]. The five-membered heteroaromatic ring also presents a different dihedral angle profile compared to the planar phenyl or benzyl groups, which can affect the positioning of the terminal amide NH for critical target hydrogen-bonding interactions. In published SAR studies on pyrimido[4,5-d]pyrimidine scaffolds, analogous 4,7-disubstitution variations have produced IC₅₀ shifts exceeding 10-fold across cancer cell lines (e.g., compounds 7d and 7h vs. 7a in Georgiou et al., 2024) [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Scaffold Class-Level Anticancer Activity: Pyrimido[4,5-d]pyrimidine Core Validation Across Cancer Cell Line Panels

The pyrimido[4,5-d]pyrimidine scaffold has been validated as a privileged kinase-inhibitor framework. In a 2024 study, thirteen 4,7-disubstituted pyrimido[4,5-d]pyrimidines were evaluated for antiproliferative activity across eight cancer cell lines, with select derivatives (7d, 7h) demonstrating efficacy against hematological cancer types [1]. While the target compound was not directly tested in this study, it shares the identical pyrimido[4,5-d]pyrimidine core with a 7-methyl group, placing it within the same pharmacophoric space. Earlier work on pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives demonstrated potent Bruton's tyrosine kinase (BTK) inhibition with IC₅₀ values as low as 0.8 nM for compound 18, comparable to ibrutinib (IC₅₀ = 0.6 nM) [2]. Thioether-linked derivatives in the broader pyrimidine thioether class have shown HIV-1 reverse transcriptase inhibition with IC₅₀ values of 190 nM (wild-type) and 66 nM (P236L mutant) [3]. These data establish the scaffold's capacity for single-digit nanomolar to low-micromolar target engagement depending on substitution.

Cancer Pharmacology Kinase Inhibition Antiproliferative Screening

Synthetic Accessibility and Yield Benchmarking: 7-Methylpyrimido[4,5-d]pyrimidine Scaffold Construction via Heteropolyacid Catalysis

The 7-methylpyrimido[4,5-d]pyrimidine core can be synthesized via heteropolyacid-catalyzed condensation of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes, with H₅PV₂Mo₁₀O₄₀ demonstrating superior catalytic activity over H₃PMo₁₂O₄₀ and H₃PW₁₂O₄₀ [1]. This established synthetic route provides a basis for procuring the core scaffold or precursor. The target compound's thioether linkage and furan-2-ylmethyl acetamide side chain require additional synthetic steps beyond the core formation, introducing complexity not present in simpler 4(3H)-one derivatives. Compared to the N-benzyl and N-phenyl analogs, the furan-2-ylmethyl group requires furfurylamine as a coupling partner, which may present different reactivity and purification challenges during the final amide bond formation step.

Synthetic Chemistry Process Development Heterocyclic Synthesis

Recommended Research Application Scenarios for N-(Furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide Based on Available Evidence


Kinase Inhibitor Lead Discovery and SAR Expansion Campaigns Targeting the Pyrimido[4,5-d]pyrimidine Scaffold

The target compound is best deployed as a diversity element in structure-activity relationship (SAR) studies focused on kinase targets where pyrimido[4,5-d]pyrimidines have demonstrated tractable inhibition, including BTK (IC₅₀ range 0.8–996 nM) and EGFR mutants (IC₅₀ as low as 3.1 nM for compound 6i against EGFR L858R/T790M/C797S) [1]. The furan-2-ylmethyl group introduces a hydrogen-bond-capable heteroaromatic substituent absent in benzyl and phenyl analogs, making this compound a valuable comparator for probing amide-substituent effects on kinase selectivity and cellular potency [2].

Antiviral Screening Against Human Coronavirus 229E and Related Positive-Sense RNA Viruses

Based on the demonstrated antiviral activity of 4,7-disubstituted pyrimido[4,5-d]pyrimidines against HCoV-229E, particularly compounds bearing cyclopropylamino and aminoindane moieties (Georgiou et al., 2024) [3], the target compound's distinct furan-2-ylmethyl substituent warrants evaluation in similar antiviral assays. The additional hydrogen-bond acceptor and altered lipophilicity profile (XLogP3-AA = 1.3) may confer differential cell permeability and target engagement compared to the reported active analogs [2].

Computational Chemistry and Molecular Docking Studies Leveraging the Furan Oxygen as a Pharmacophoric Probe

The furan oxygen atom provides a unique hydrogen-bond acceptor that can be exploited in structure-based drug design to probe the hydrogen-bonding capacity of kinase ATP-binding pockets or allosteric sites [2]. Computational chemists can compare docking poses of this compound with those of benzyl and phenyl analogs to identify substituent-driven differences in binding mode, potentially revealing selectivity handles not accessible with the simpler aryl-substituted comparators [4].

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.